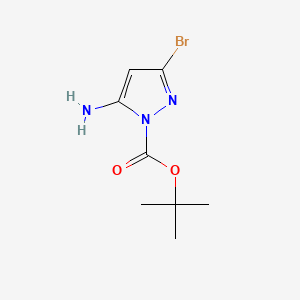

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

CAS No.:

Cat. No.: VC16503410

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrN3O2 |

|---|---|

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | tert-butyl 5-amino-3-bromopyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3 |

| Standard InChI Key | IRDOSKZUUOBXQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N |

Introduction

Chemical and Structural Properties

Molecular Architecture

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. The compound’s structure includes:

-

A tert-butyl carbamate group at the 1-position, providing steric bulk and stability.

-

An amino group (-NH) at the 5-position, enabling hydrogen bonding and nucleophilic substitution.

-

A bromine atom at the 3-position, serving as a leaving group for cross-coupling reactions .

The IUPAC name, tert-butyl 5-amino-3-bromopyrazole-1-carboxylate, reflects this substitution pattern. Its InChI key (InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12) confirms the connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.10 g/mol | |

| CAS Number | Not explicitly listed | - |

| Boiling/Melting Points | Data unavailable | - |

| Solubility | Likely polar aprotic solvents |

Synthesis and Functionalization

Two-Step Synthesis from Potassium Tricyanomethanide

A novel route described by involves:

-

Formation of Pyrazole Bromide: Reacting potassium tricyanomethanide with tert-butyl hydrazinecarboxylate under acidic conditions yields a diaminopyrazole intermediate. A selective Sandmeyer reaction introduces bromine at the 3-position, avoiding over-bromination .

-

Carboxamide Derivatization: The brominated pyrazole undergoes coupling with aryl boronic acids via Suzuki-Miyaura reactions to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

This method achieves 65–80% yields, surpassing earlier approaches in efficiency .

Comparative Analysis with Analogues

Replacing bromine with iodine (e.g., tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate) alters reactivity for specific cross-coupling reactions. Similarly, substituting the tert-butyl group with cyclopropyl (as in ) modulates lipophilicity and metabolic stability .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s bromine and amino groups facilitate:

-

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to install aryl/heteroaryl groups.

-

Nucleophilic aromatic substitution for introducing electron-deficient substituents .

Notably, it is a precursor to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which exhibit:

Structure-Activity Relationship (SAR) Insights

-

The tert-butyl group enhances metabolic stability by shielding the carbamate from esterase cleavage .

-

The bromine atom’s electronegativity directs electrophilic substitution to the 4-position, enabling regioselective functionalization .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| VulcanChem | >95% | 1g, 5g, 10g | $$$ |

| Chemenu | Custom | Bulk | $$$$ |

Recent Research Advancements

Anticancer Drug Candidates

A 2024 study utilized this intermediate to synthesize Brivatinib analogs, which inhibit fibroblast growth factor receptors (FGFRs) with IC values <10 nM .

Antimicrobial Scaffolds

Derivatives bearing fluorinated aryl groups (e.g., 3-CF-phenyl) demonstrated MICs of 2–4 µg/mL against Staphylococcus aureus .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity issues during electrophilic substitution require careful optimization .

-

Low solubility in aqueous media complicates biological testing .

Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume